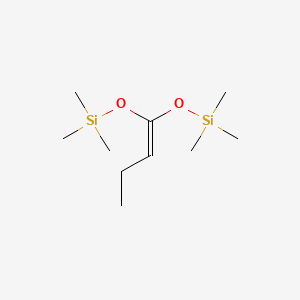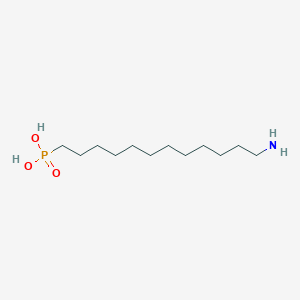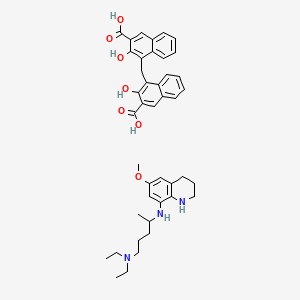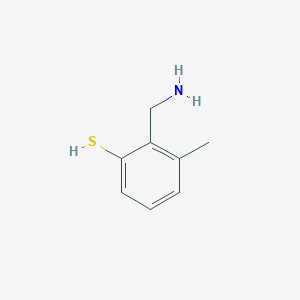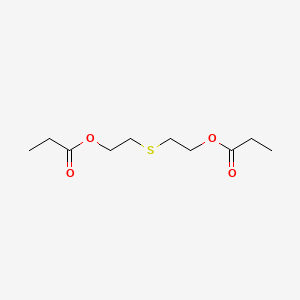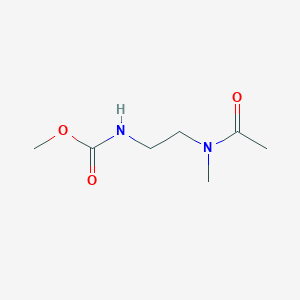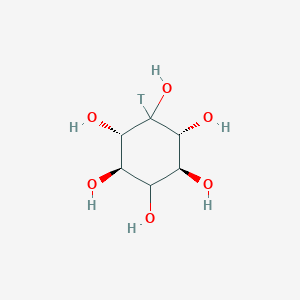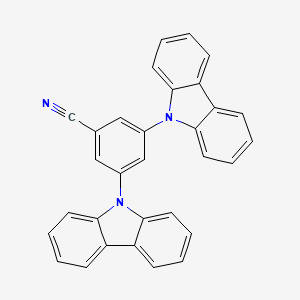
benzyl N-(2-sulfanylacetyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(2-sulfanylacetyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agriculture. This compound is characterized by the presence of a benzyl group, a sulfanylacetyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2-sulfanylacetyl)carbamate typically involves the reaction of benzyl chloroformate with 2-mercaptoacetic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ammonia to form the final product. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of automated systems and real-time monitoring allows for efficient scaling up of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(2-sulfanylacetyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamate can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-(2-sulfanylacetyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of benzyl N-(2-sulfanylacetyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The sulfanyl group can interact with metal ions or other thiol-containing molecules, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Similar structure but lacks the sulfanylacetyl group.
Ethyl N-(2-sulfanylacetyl)carbamate: Similar structure but has an ethyl group instead of a benzyl group.
Methyl N-(2-sulfanylacetyl)carbamate: Similar structure but has a methyl group instead of a benzyl group.
Uniqueness
Benzyl N-(2-sulfanylacetyl)carbamate is unique due to the presence of both the benzyl and sulfanylacetyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11NO3S |
|---|---|
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
benzyl N-(2-sulfanylacetyl)carbamate |
InChI |
InChI=1S/C10H11NO3S/c12-9(7-15)11-10(13)14-6-8-4-2-1-3-5-8/h1-5,15H,6-7H2,(H,11,12,13) |
Clave InChI |
OQDXTRNPEVIDIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




